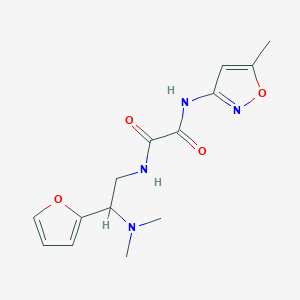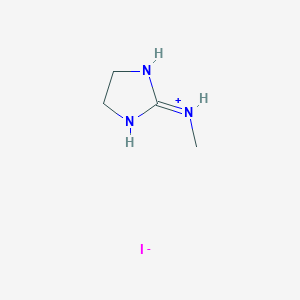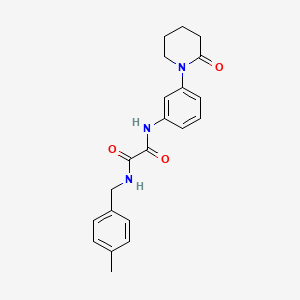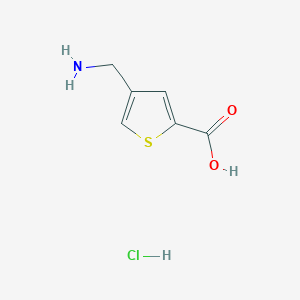
4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2375258-82-3 . It has a molecular weight of 193.65 . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride”, has been a topic of interest in recent years . Thiophene-2-carboxylic acid, a related compound, can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis
The InChI code for “4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride” is 1S/C6H7NO2S.ClH/c7-2-4-1-5 (6 (8)9)10-3-4;/h1,3H,2,7H2, (H,8,9);1H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride” are not mentioned in the available resources, thiophene derivatives are known to be involved in various types of reactions. For instance, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis
“4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 193.65 .Aplicaciones Científicas De Investigación
Chemical Properties and Storage
“4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride” has a molecular weight of 193.65 and is stored at room temperature . It comes in the form of a powder .
Safety Information
This compound has several safety precautions associated with it. It has been classified under GHS07 and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray .
Synthesis of Thiophene Derivatives
Thiophene-based analogs, including “4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride”, have been used in the synthesis of various biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)
Molecules with the thiophene ring system, including “4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride”, are used in the fabrication of OFETs and OLEDs .
Pharmacological Properties
Compounds with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Safety and Hazards
Direcciones Futuras
Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, it is likely that future research will continue to explore the synthesis and applications of compounds like “4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride”.
Propiedades
IUPAC Name |
4-(aminomethyl)thiophene-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.ClH/c7-2-4-1-5(6(8)9)10-3-4;/h1,3H,2,7H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHBSQRARVRKLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

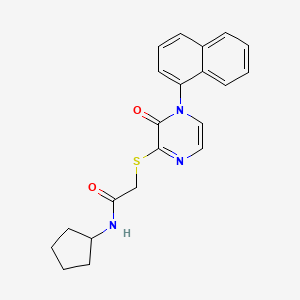

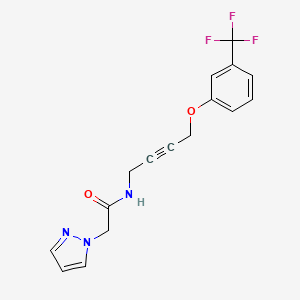
![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2401461.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401462.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2401463.png)
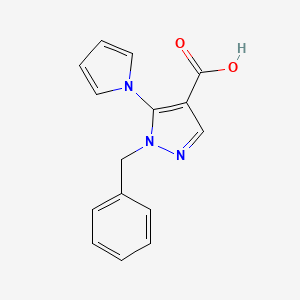

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2401468.png)
